molecular formula C17H13N3O2S3 B2370116 N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE CAS No. 896679-36-0

N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE

Cat. No.: B2370116
CAS No.: 896679-36-0
M. Wt: 387.49
InChI Key: WZNVRQOYBMQWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE: is a complex organic compound that features a thiazole ring fused to a pyridine ring, a phenyl group, and a thiophene-2-sulfonamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new drugs, particularly as antimicrobial or anticancer agents.
  • Explored for its ability to modulate biological pathways.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the agrochemical industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.

    Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Introduction of the Thiophene-2-Sulfonamide Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present in the phenyl ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted thiazole derivatives.

Comparison with Similar Compounds

  • N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE
  • N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONYL CHLORIDE

Comparison:

  • N-(2-METHYL-4-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-SULFONAMIDE is unique due to the presence of the sulfonamide group, which enhances its solubility and potential biological activity.
  • The carboxamide derivative may have different binding properties and biological activities due to the presence of the carboxamide group.
  • The sulfonyl chloride derivative is more reactive and can be used as an intermediate in the synthesis of other compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S3/c1-11-10-12(16-19-14-4-2-8-18-17(14)24-16)6-7-13(11)20-25(21,22)15-5-3-9-23-15/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNVRQOYBMQWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.